molecular formula C7H4Cl2N2 B1269155 2-Amino-3,5-dichlorobenzonitrile CAS No. 36764-94-0

2-Amino-3,5-dichlorobenzonitrile

Cat. No.: B1269155
CAS No.: 36764-94-0
M. Wt: 187.02 g/mol
InChI Key: ZHKNDJRPOVUPMT-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichlorobenzonitrile is an organic compound with the molecular formula C7H4Cl2N2 and a molecular weight of 187.03 g/mol . It is characterized by the presence of amino and dichloro functional groups attached to a benzonitrile core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3,5-dichlorobenzonitrile can be synthesized through various methods. One common approach involves the selective ammoxidation of dichlorotoluenes. This process typically involves the catalytic gas-phase ammoxidation of 2,5-dichlorobenzyl chloride at relatively low temperatures . Another method includes the reaction of 1-bromo-3,5-dichlorobenzene with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran, followed by treatment with N,N-dimethylformamide and subsequent reaction with ammonia and iodine .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through the catalytic ammoxidation of dichlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness. The process involves the use of cheaper chlorotoluenes as starting materials and results in high yields and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dichlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and dichloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. The reactions typically occur under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles.

Scientific Research Applications

2-Amino-3,5-dichlorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3,5-dichlorobenzonitrile exerts its effects involves interactions with specific molecular targets. The amino and dichloro groups can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dibromobenzonitrile
  • 2-Amino-4-chlorobenzonitrile
  • 2-Amino-4-methylbenzonitrile
  • 2-Aminobenzonitrile
  • 4-Aminobenzonitrile

Uniqueness

2-Amino-3,5-dichlorobenzonitrile is unique due to the presence of both amino and dichloro groups on the benzonitrile core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-amino-3,5-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKNDJRPOVUPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353206
Record name 2-Amino-3,5-dichlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36764-94-0
Record name 2-Amino-3,5-dichlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,5-dichlorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2-Amino-3,5-dichlorobenzonitrile revealed through spectroscopic analysis?

A1: The paper utilizes Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to elucidate the structural characteristics of this compound. These techniques provide insights into the vibrational modes of the molecule, which are directly related to its structure. [] For example, the presence of specific peaks in the spectra confirms the existence of characteristic functional groups like the amino group (-NH2) and the nitrile group (-C≡N). Furthermore, the study likely employs these spectroscopic methods to analyze both the monomeric and dimeric forms of the compound, potentially revealing information about intermolecular interactions. []

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